molecular formula C8H7BrCl2Zn B14898483 2,4-DichlorophenethylZinc bromide

2,4-DichlorophenethylZinc bromide

Cat. No.: B14898483
M. Wt: 319.3 g/mol
InChI Key: IFSXTYZYVDKPBL-UHFFFAOYSA-M
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Description

2,4-DichlorophenethylZinc bromide: is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 2,4-dichlorophenethyl group and a bromide ion. It is primarily used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DichlorophenethylZinc bromide typically involves the reaction of 2,4-dichlorophenethyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2,4-Dichlorophenethyl bromide+Zn2,4-DichlorophenethylZinc bromide\text{2,4-Dichlorophenethyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,4-Dichlorophenethyl bromide+Zn→2,4-DichlorophenethylZinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4-DichlorophenethylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded group is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Chemistry: 2,4-DichlorophenethylZinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a versatile reagent in the manufacturing of various chemical products.

Mechanism of Action

The mechanism of action of 2,4-DichlorophenethylZinc bromide in chemical reactions involves the transfer of the 2,4-dichlorophenethyl group from the zinc atom to an electrophilic substrate. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reaction to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Comparison with Similar Compounds

    PhenethylZinc bromide: Similar in structure but lacks the chlorine substituents.

    2,4-DichlorophenethylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center.

    2,4-DichlorophenethylLithium: Another organometallic compound with similar applications but different reactivity profile.

Uniqueness: 2,4-DichlorophenethylZinc bromide is unique due to the presence of both zinc and bromide, which confer specific reactivity and stability characteristics. The chlorine substituents on the phenethyl group also influence its reactivity and make it suitable for specific synthetic applications.

Properties

Molecular Formula

C8H7BrCl2Zn

Molecular Weight

319.3 g/mol

IUPAC Name

bromozinc(1+);2,4-dichloro-1-ethylbenzene

InChI

InChI=1S/C8H7Cl2.BrH.Zn/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

IFSXTYZYVDKPBL-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Zn+]Br

Origin of Product

United States

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